2-({[4-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]amino}methyl)benzoic acid
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Overview
Description
2-({[4-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]amino}methyl)benzoic acid is an organic compound that features a benzoic acid moiety linked to a pyrazole ring via an aminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]amino}methyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-({[4-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]amino}methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-({[4-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]amino}methyl)benzoic acid has several scientific research applications:
Biology: Investigated for its potential antibacterial activity, particularly in combination with antibiotics.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-({[4-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]amino}methyl)benzoic acid involves its interaction with specific molecular targets and pathways. For example, in CuAAC reactions, the compound acts as a ligand that coordinates with copper(I) ions to facilitate the cycloaddition process . In biological systems, it may interact with bacterial enzymes or cellular receptors to exert its antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole-containing compounds: These compounds possess a five-membered ring with two nitrogen atoms and exhibit a broad range of chemical and biological properties.
Benzimidazoles: These compounds contain a benzene ring fused to an imidazole ring and are known for their diverse pharmacological activities.
Uniqueness
2-({[4-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]amino}methyl)benzoic acid is unique due to its specific structure, which combines a benzoic acid moiety with a pyrazole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H19N3O2 |
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Molecular Weight |
273.33 g/mol |
IUPAC Name |
2-[[(4-methyl-1-propan-2-ylpyrazol-3-yl)amino]methyl]benzoic acid |
InChI |
InChI=1S/C15H19N3O2/c1-10(2)18-9-11(3)14(17-18)16-8-12-6-4-5-7-13(12)15(19)20/h4-7,9-10H,8H2,1-3H3,(H,16,17)(H,19,20) |
InChI Key |
CYJZVYQFWGGGIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1NCC2=CC=CC=C2C(=O)O)C(C)C |
Origin of Product |
United States |
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